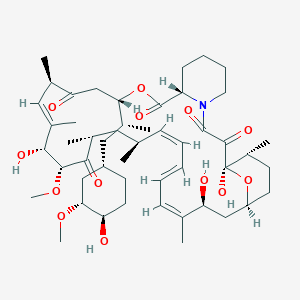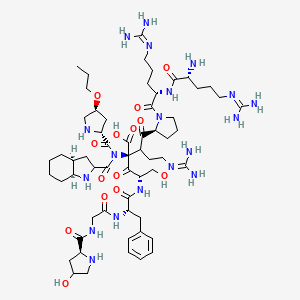
RS 504393
Descripción general
Descripción
RS 504393 es un antagonista de receptor de quimiocina altamente selectivo, que se dirige específicamente al receptor CCR2. Es conocido por su capacidad para inhibir la quimiotaxis de MCP-1 y la lesión por isquemia-reperfusión en los riñones . El compuesto tiene una fórmula molecular de C₂₅H₂₇N₃O₃ y un peso molecular de 417,51 g/mol .
Aplicaciones Científicas De Investigación
RS 504393 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto de herramienta para estudiar las interacciones del receptor de quimiocina y las vías de señalización.
Biología: Employed in research to understand the role of CCR2 in various biological processes, including inflammation and immune response.
Medicina: Investigado por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades como el cáncer, las enfermedades cardiovasculares y las afecciones inflamatorias
Mecanismo De Acción
RS 504393 ejerce sus efectos al unirse selectivamente al receptor CCR2, inhibiendo así la unión de su ligando natural, MCP-1. Esta inhibición previene la activación de las vías de señalización aguas abajo que están involucradas en la quimiotaxis y la inflamación . El compuesto muestra una afinidad de unión 700 veces mayor por CCR2 en comparación con CCR1 .
Análisis Bioquímico
Biochemical Properties
RS 504393 interacts with the CCR2 chemokine receptor, showing a 700-fold greater binding affinity for CCR2 compared to CCR1 . It inhibits MCP-1 chemotaxis with an IC50 value of 330 nM . This interaction between this compound and the CCR2 receptor plays a crucial role in its biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression. For instance, this compound has been shown to abolish the infiltration and expansion of CCR2+ macrophages, CD4+, and CD8+ T cells in the heart in a chronic heart failure mouse model .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the CCR2 chemokine receptor. It acts as a highly selective antagonist, inhibiting the chemotaxis of MCP-1, a chemokine that recruits monocytes, memory T cells, and dendritic cells to the sites of inflammation produced by either tissue injury or infection .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have long-term effects on cellular function. For example, it has been shown to significantly reduce the recruitment of circulating CFU-GM progenitors to the spleen in tumor-bearing mice .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a chronic heart failure mouse model induced by pressure overload, treatment with this compound (2 mg/kg, i.p.) significantly abolished the infiltration and expansion of CCR2+ macrophages, CD4+, and CD8+ T cells in the heart at the end of one week of post-TAC .
Métodos De Preparación
RS 504393 se sintetiza a través de una serie de reacciones químicas que involucran varios reactivos y condiciones. La ruta sintética generalmente implica la formación de la estructura de espiro-benzoxazina-piperidinona, que es una característica clave del compuesto . Los métodos de producción industrial para this compound no están ampliamente documentados, pero generalmente se produce en un entorno de laboratorio para fines de investigación.
Análisis De Reacciones Químicas
RS 504393 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.
Sustitución: This compound puede sufrir reacciones de sustitución, particularmente en los anillos de oxazol y benzoxazina.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Comparación Con Compuestos Similares
RS 504393 es único en su alta selectividad para el receptor CCR2. Los compuestos similares incluyen:
RS 102895: Otro antagonista de CCR2 con una estructura química diferente pero una actividad biológica similar.
INCB3344: Un antagonista de CCR2 utilizado en investigación por sus propiedades antiinflamatorias.
BMS-813160: Un antagonista dual CCR2/CCR5 con aplicaciones más amplias en el tratamiento de enfermedades inflamatorias
This compound destaca por su alta selectividad y potencia, lo que lo convierte en una herramienta valiosa en la investigación científica y las posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
6-methyl-1'-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-17-8-9-22-20(16-17)25(31-24(29)27-22)11-14-28(15-12-25)13-10-21-18(2)30-23(26-21)19-6-4-3-5-7-19/h3-9,16H,10-15H2,1-2H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNICNWASXKNNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)CCC4=C(OC(=N4)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433290 | |
| Record name | 6-Methyl-1'-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300816-15-3 | |
| Record name | 6-Methyl-1'-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 300816-15-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone](/img/structure/B1679991.png)





![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B1679999.png)


![2-chloro-N-[4-(dimethylamino)benzyl]-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}acetamide](/img/structure/B1680004.png)
